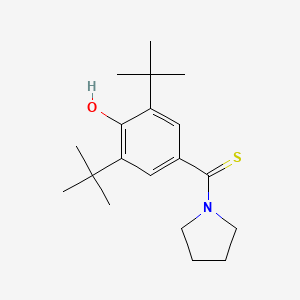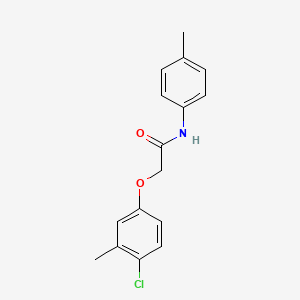
2-methoxy-6-(4-morpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-(4-morpholinylmethyl)phenol, also known as MMP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMP is a phenol derivative that has been shown to possess several unique properties, including anti-inflammatory and analgesic effects. In
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-(4-morpholinylmethyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and cancer. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol is not fully understood. However, it is believed that 2-methoxy-6-(4-morpholinylmethyl)phenol works by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to activate the opioid receptors in the brain, which can lead to analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-6-(4-morpholinylmethyl)phenol has several advantages for lab experiments. It has been shown to be relatively safe and non-toxic, making it a good candidate for further research. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have a low risk of drug interactions, which can make it easier to study in combination with other drugs. However, there are also limitations to using 2-methoxy-6-(4-morpholinylmethyl)phenol in lab experiments. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the long-term effects of 2-methoxy-6-(4-morpholinylmethyl)phenol.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)phenol. One area of interest is the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of cancer. Additional research is needed to determine the effectiveness of 2-methoxy-6-(4-morpholinylmethyl)phenol in inhibiting tumor growth and whether it could be used in combination with other cancer treatments. Additionally, further research is needed to understand the exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol and to identify any potential side effects or limitations for its use. Finally, additional studies are needed to explore the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of other conditions, such as neuropathic pain and arthritis.
Synthesemethoden
2-methoxy-6-(4-morpholinylmethyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and morpholine. The resulting product is then subjected to a series of chemical reactions to produce 2-methoxy-6-(4-morpholinylmethyl)phenol. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUITUPMQAHZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(morpholin-4-ylmethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)